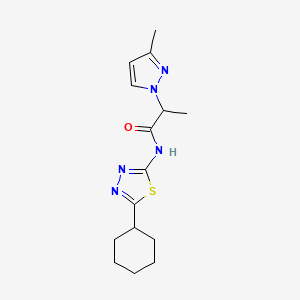![molecular formula C22H20ClN3O4 B10957246 4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10957246.png)
4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxy methoxyphenyl group, a hydrazino linkage, and a naphthyl-substituted oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-naphthyl-4-oxobutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require the presence of catalysts or base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-4-OXOBUTANAMIDE: Similar structure but with a different naphthyl substitution.
4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H20ClN3O4 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-30-19-12-14(11-17(23)22(19)29)13-24-26-21(28)10-9-20(27)25-18-8-4-6-15-5-2-3-7-16(15)18/h2-8,11-13,29H,9-10H2,1H3,(H,25,27)(H,26,28)/b24-13+ |
InChI Key |
KFWUQKDKLYFDHF-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


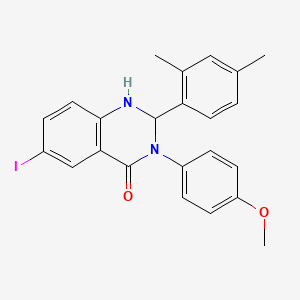
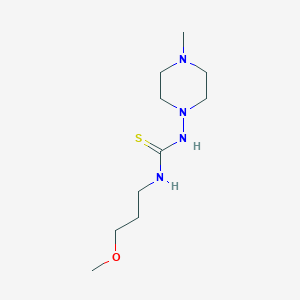
![3-bromo-5-(4-bromophenyl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957181.png)
![propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10957182.png)
![5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10957185.png)
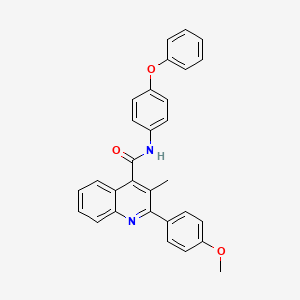
![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957197.png)
![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957200.png)

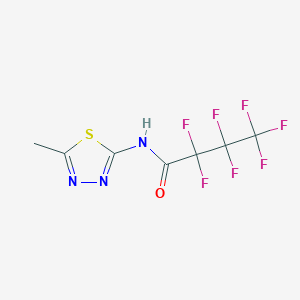
![dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10957238.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10957241.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)
